molecular formula C19H39NaO6S B13788043 2-Propanol, 1,3-bis(isooctyloxy)-, hydrogen sulfate, sodium salt CAS No. 67989-72-4

2-Propanol, 1,3-bis(isooctyloxy)-, hydrogen sulfate, sodium salt

Cat. No.: B13788043
CAS No.: 67989-72-4
M. Wt: 418.6 g/mol
InChI Key: KBDHWKSNDTVDGP-UHFFFAOYSA-M
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Description

Properties

CAS No.

67989-72-4

Molecular Formula

C19H39NaO6S

Molecular Weight

418.6 g/mol

IUPAC Name

sodium;1,3-bis(6-methylheptoxy)propan-2-yl sulfate

InChI

InChI=1S/C19H40O6S.Na/c1-17(2)11-7-5-9-13-23-15-19(25-26(20,21)22)16-24-14-10-6-8-12-18(3)4;/h17-19H,5-16H2,1-4H3,(H,20,21,22);/q;+1/p-1

InChI Key

KBDHWKSNDTVDGP-UHFFFAOYSA-M

Canonical SMILES

CC(C)CCCCCOCC(COCCCCCC(C)C)OS(=O)(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

The synthesis of 2-Propanol, 1,3-bis(isooctyloxy)-, hydrogen sulfate, sodium salt typically involves the reaction of 2-propanol with isooctyl alcohol under acidic conditions to form the intermediate 1,3-bis(isooctyloxy)-2-propanol. This intermediate is then reacted with sulfuric acid to introduce the hydrogen sulfate group. Finally, the sodium salt is formed by neutralizing the hydrogen sulfate with sodium hydroxide .

Chemical Reactions Analysis

2-Propanol, 1,3-bis(isooctyloxy)-, hydrogen sulfate, sodium salt can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

2-Propanol, 1,3-bis(isooctyloxy)-, hydrogen sulfate, sodium salt has a wide range of applications in scientific research:

    Chemistry: It is used as a surfactant in various chemical reactions to improve the solubility of reactants and products.

    Biology: It is used in the solubilization of membrane proteins and the permeabilization of cell membranes.

    Medicine: It is used in the formulation of pharmaceuticals to improve the bioavailability of active ingredients.

    Industry: It is used in the production of detergents, emulsifiers, and dispersants.

Mechanism of Action

The mechanism of action of 2-Propanol, 1,3-bis(isooctyloxy)-, hydrogen sulfate, sodium salt involves its ability to reduce surface tension and improve the mixing of water with oils and other substances. This is achieved through the amphiphilic nature of the molecule, which allows it to interact with both hydrophilic and hydrophobic substances. The hydrophilic head interacts with water, while the hydrophobic tail interacts with oils and other non-polar substances .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Varying Substituents and Counterions

The following table highlights key differences between the target compound and its analogs:

Compound Name CAS RN Molecular Formula Substituents Counterion Applications Environmental Notes
This compound 67989-72-4 $ \text{C}{19}\text{H}{38}\text{O}_7\text{S}\text{Na} $ Isooctyloxy ($ \text{C}_8 $) Sodium ($ \text{Na}^+ $) Surfactants, emulsifiers Low persistence/toxicity per CEPA
2-Propanol, 1,3-bis(dodecafluoroheptyloxy)-, hydrogen sulfate, potassium salt 88778-29-4 $ \text{C}{17}\text{H}{13}\text{F}{24}\text{K}\text{O}6\text{S} $ Perfluoroheptyloxy ($ \text{C}7\text{F}{13} $) Potassium ($ \text{K}^+ $) Fluorosurfactants, firefighting foams Likely persistent due to fluorine content
1,3-Bis(tribromophenoxy)propan-2-ol N/A $ \text{C}{15}\text{H}{10}\text{Br}6\text{O}3 $ Tribromophenoxy None Flame retardants Potential bioaccumulation concerns
Key Observations:

Substituent Effects: Isooctyloxy groups ($ \text{C}_8 $) in the target compound enhance hydrophobicity while maintaining biodegradability compared to perfluoroalkyl chains (e.g., in 88778-29-4), which confer extreme chemical resistance but raise environmental persistence concerns . Tribromophenoxy groups (in 1,3-bis(tribromophenoxy)propan-2-ol) introduce flame-retardant properties but may pose toxicity risks due to brominated aromatic rings .

Counterion Impact :

  • Sodium ($ \text{Na}^+ $) vs. potassium ($ \text{K}^+ $) salts influence solubility and ionic strength. Potassium salts often exhibit higher solubility in polar solvents, which may enhance surfactant efficacy in aqueous systems .

Functional Group Comparison: Sulfate vs. Sulfonate and Phosphonate Derivatives

  • Sulfate Group (Target Compound) : Offers strong anionic character, making it suitable for oil-in-water emulsions.
  • Sulfonate Derivatives (e.g., polymers in ): Sulfonates ($ \text{–SO}3^- $) are more thermally stable than sulfates ($ \text{–OSO}3^- $) but less biodegradable.
  • Phosphonate Esters (e.g., ): Provide chelation properties but are less effective as surfactants due to weaker ionic interactions.

Environmental and Regulatory Profiles

  • Target Compound : Classified as low risk under CEPA, suggesting moderate environmental impact .
  • Fluorinated Analog (88778-29-4) : Likely persistent, bioaccumulative, and toxic (PBT) due to perfluoroalkyl chains, aligning with global restrictions on per- and polyfluoroalkyl substances (PFAS) .
  • Brominated Analog (1,3-bis(tribromophenoxy)propan-2-ol): Potential endocrine disruption and bioaccumulation, subject to REACH and Stockholm Convention scrutiny .

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